KICA acts as a potent scavenger for various homogeneous catalysts, including palladium (Pd) cross-coupling catalysts and ruthenium (Ru) olefin metathesis catalysts [1, 2]. Its ability to irreversibly bind to these catalysts allows for their efficient removal from reaction mixtures. This is crucial for downstream processing and purification of the desired products. Studies have shown that KICA can achieve metal reduction to low ppm levels in the final product, significantly improving its purity [1, 2].
KICA can be employed in the preparation of carbonyl complexes of group IVB metals (such as titanium and zirconium) [1]. These complexes are valuable intermediates in various organic transformations. The specific reaction mechanisms for KICA-mediated synthesis of these complexes are still under investigation.
KICA can be used in conjunction with ammonium chloride to promote the Ugi reaction, a powerful method for the synthesis of peptides [1]. The Ugi reaction is a multicomponent reaction that allows for the formation of peptides from an isocyanide, a carbonyl compound, an amine, and a carboxylic acid. KICA's role in this reaction is not fully elucidated, but it's believed to enhance the reaction efficiency.
Potassium 2-isocyanoacetate is an organopotassium compound characterized by the presence of both a potassium ion and an isocyanoacetate group. Its chemical formula is and it has a CAS number of 58948-98-4. This compound is notable for its unique structure, which includes a carbon atom bonded to both a nitrogen atom (from the isocyanide group) and a carboxylate group. Potassium 2-isocyanoacetate appears as a white to off-white solid and is soluble in polar solvents.
Potassium 2-isocyanoacetate can be synthesized through various methods:
Potassium 2-isocyanoacetate finds applications across several fields:
Interaction studies involving potassium 2-isocyanoacetate primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to participate in substitution and coupling reactions makes it valuable for exploring reaction pathways and mechanisms in organic chemistry.
Several compounds share structural or functional similarities with potassium 2-isocyanoacetate. Here are some notable examples:
Compound | Structure Type | Unique Characteristics |
---|---|---|
Potassium cyanide | Cyanide derivative | Highly toxic; used primarily in chemical synthesis |
Sodium 2-isocyanoacetate | Sodium salt variant | Similar reactivity but different solubility properties |
Calcium isocyanoacetate | Calcium salt variant | Less soluble; used in different catalytic systems |
Potassium 2-ethylhexanoate | Alkylated potassium salt | Used as a catalyst in polyurethane systems |
Potassium 2-isocyanoacetate stands out due to its specific combination of an isocyanide functional group and the potassium ion, allowing it to participate effectively in unique chemical transformations that may not be achievable with other similar compounds. Its utility in cleanup processes for metal catalysts further enhances its significance in synthetic organic chemistry.
Potassium 2-isocyanoacetate emerged as a synthetic intermediate during the evolution of isocyanide chemistry. Key milestones include:
The compound’s synthesis typically involves dehydrating N-formylglycine esters using reagents like oxalyl chloride or phosphoryl chloride. A patented process describes reacting N-formylglycine alkyl esters with oxalyl chloride under controlled conditions to yield isocyanoacetate derivatives. Early methods required stringent low-temperature protocols, but modern adaptations enable broader reaction windows (−20°C to 70°C) while maintaining high yields.
The development of the Ugi four-component reaction (U-4CR) in 1959 marked a turning point, as isocyanides became central to peptide synthesis. Potassium 2-isocyanoacetate’s carboxylate group facilitates its integration into U-4CRs, producing dipeptide scaffolds. Its utility expanded further with applications in Passerini reactions and heterocyclic formations.
The compound’s structure and reactivity underpin its broad utility.
Potassium 2-isocyanoacetate participates in key transformations:
Isocyanides like potassium 2-isocyanoacetate outperform nitriles in MCRs due to their nucleophilic carbon atom, which attacks electrophilic partners (e.g., carbonyl carbons) with minimal steric hindrance. This reactivity is exploited in asymmetric catalysis, enabling enantioselective cycloadditions.
Potassium 2-isocyanoacetate represents a potassium salt of 2-isocyanoacetic acid, with the systematic International Union of Pure and Applied Chemistry name following established nomenclature conventions for inorganic salts and organic functional groups [1]. According to current International Union of Pure and Applied Chemistry recommendations for naming isocyanides, the preferred approach utilizes the prefix "isocyano" attached directly to the parent structure when higher priority functional groups are present [2] [3].
The compound's International Union of Pure and Applied Chemistry name is potassium 2-isocyanoacetate [4] [5]. This designation follows the standard protocol for naming ionic compounds where the cation (potassium) is named first, followed by the anion (2-isocyanoacetate). The "2-isocyano" prefix indicates the position of the isocyano functional group on the acetate backbone, specifically at the second carbon position of the acetic acid derivative [2] [6].
Table 1: Nomenclature and Synonyms of Potassium 2-isocyanoacetate
Name Type | Designation | Reference Source |
---|---|---|
International Union of Pure and Applied Chemistry Name | Potassium 2-isocyanoacetate | [4] [5] |
Alternative International Union of Pure and Applied Chemistry Name | Potassium isocyanoacetate | [4] [5] |
Chemical Abstracts Service Index Name | Acetate, 2-isocyano-, potassium salt (1:1) | [5] |
Common Name | Isocyanoacetic acid potassium salt | [7] [8] [9] |
Technical Grade Designation | Potassium 2-isocyanoacetate technical grade, 85% | [10] [7] [9] |
Alternative Systematic Names | Isocyanoacétate de potassium (French) | [5] |
Alternative Systematic Names | Kaliumisocyanoacetat (German) | [5] |
The compound exhibits multiple acceptable synonyms reflecting different naming conventions. The most commonly encountered synonyms include "isocyanoacetic acid potassium salt" [7] [8] [9] and the technical grade specification "potassium 2-isocyanoacetate technical grade, 85%" [10] [7] [9], which indicates the commercial purity level typically available.
Potassium 2-isocyanoacetate possesses the molecular formula C₃H₂KNO₂ [10] [4] [7] [11] [8] [5]. This formula reflects the presence of three carbon atoms, two hydrogen atoms, one potassium atom, one nitrogen atom, and two oxygen atoms in the molecular structure.
Table 2: Molecular Weight Data for Potassium 2-isocyanoacetate
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Formula | C₃H₂KNO₂ | - | [10] [4] [7] |
Average Molecular Weight | 123.152 | g/mol | [5] |
Exact Mass | 122.972260 | Da | [12] [5] |
Monoisotopic Mass | 122.972260 | Da | [12] [5] |
Formula Weight (Literature Range) | 123.15-123.152 | g/mol | [10] [13] [7] [11] |
The molecular weight calculations are based on standard atomic weights: carbon (12.011 g/mol), hydrogen (1.008 g/mol), potassium (39.098 g/mol), nitrogen (14.007 g/mol), and oxygen (15.999 g/mol). The computed average molecular weight of 123.152 g/mol represents the isotope-weighted average, while the exact mass of 122.972260 Da corresponds to the monoisotopic mass using the most abundant isotopes of each element [12] [5].
The parent compound, 2-isocyanoacetic acid (C₃H₃NO₂), has a molecular weight of 85.062 g/mol [14], with the difference of 38.090 g/mol corresponding to the replacement of the acidic hydrogen with potassium (atomic weight difference of K⁺ minus H⁺) [14].
Potassium 2-isocyanoacetate exists as part of a complex isomeric system involving multiple structural relationships with related compounds. The isocyano group (-N⁺≡C⁻) represents the isomeric form of the cyano group (-C≡N), making this compound a structural isomer of potassium 2-cyanoacetate [15] [16] [17].
Table 3: Isomeric Relationships of Potassium 2-isocyanoacetate
Isomer Type | Compound Name | Molecular Formula | Chemical Abstracts Service Number | Structural Difference |
---|---|---|---|---|
Constitutional Isomer | Potassium 2-cyanoacetate | C₃H₂KNO₂ | 7062-95-5 | Cyano group (-C≡N) vs. isocyano group (-N≡C) |
Parent Acid Form | 2-isocyanoacetic acid | C₃H₃NO₂ | 71804-44-9 | Free acid vs. potassium salt |
Tautomeric Form | Hydrogen isocyanide form | - | - | Prototropic tautomerism of parent system |
The fundamental structural distinction between isocyanides and cyanides lies in the connectivity pattern of the carbon-nitrogen triple bond. In isocyanides, the organic fragment connects through the nitrogen atom (R-N≡C), whereas in cyanides, the connection occurs through the carbon atom (R-C≡N) [15] [16] [17]. This difference in bonding creates distinct electronic and chemical properties despite identical molecular formulas.
Electronic Structure and Bonding Considerations
The isocyano functional group exhibits two primary resonance structures: R-N⁺≡C⁻ and R-N=C, with the former representing the major contributor [15] [18]. This electronic arrangement results in a formal positive charge on nitrogen and negative charge on carbon, contrasting with the cyanide group where the carbon bears a partial negative charge and nitrogen a partial positive charge [16] [19].
The carbon-nitrogen distance in isocyanides typically measures 115.8 pm, with C-N-C angles approaching 180°, indicating linear geometry around the isocyano group [15]. This structural feature is maintained in the potassium salt form, where the ionic interaction with potassium does not significantly perturb the linear isocyano arrangement.
Tautomeric Equilibria
While potassium 2-isocyanoacetate itself does not exhibit classical tautomerism due to its ionic nature, the parent 2-isocyanoacetic acid system can theoretically participate in prototropic tautomerism [20] [21]. The hydrogen cyanide/hydrogen isocyanide tautomeric system (HCN ⇌ HNC) serves as a model for understanding the energetic relationships in isocyano compounds [20]. However, the activation barrier for isocyano-cyano tautomerization is exceptionally high (approximately 12,000 cm⁻¹), making such interconversions kinetically forbidden under normal conditions [20].
The presence of the carboxylate functionality in the acetate framework introduces additional complexity through potential keto-enol tautomerism of the α-position relative to the carbonyl group [22]. However, the electron-withdrawing nature of the isocyano group significantly reduces the acidity of the α-hydrogen, thereby limiting enolization tendencies compared to conventional acetate derivatives [22].
Conformational Analysis
The molecular conformation of potassium 2-isocyanoacetate is governed by the geometric constraints of the linear isocyano group and the planar carboxylate moiety. The preferred conformation likely adopts a staggered arrangement to minimize steric interactions between the isocyano group and the carboxylate oxygens. Quantum chemical calculations would be required to determine precise conformational preferences, although the relatively rigid nature of both functional groups limits conformational flexibility compared to more flexible organic molecules [23] [24].
Irritant